molecular formula C14H19NO5 B2546334 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one CAS No. 400085-22-5

1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one

Cat. No.: B2546334
CAS No.: 400085-22-5
M. Wt: 281.308
InChI Key: XJIMWGNJYUVAKD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one typically involves multi-step organic reactions. One common method includes the Michael addition of 3,4-dimethoxyacetophenone with nitroalkenes under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and aliphatic chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-methyl-4-nitropentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,15(17)18)8-7-11(16)10-5-6-12(19-3)13(9-10)20-4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIMWGNJYUVAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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